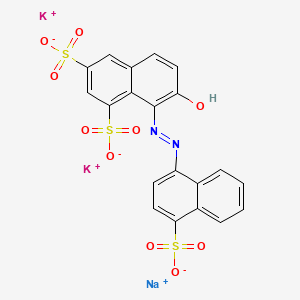![molecular formula C22H12N2O4S2 B14420992 S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate CAS No. 80292-80-4](/img/structure/B14420992.png)
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate: is a complex organic compound characterized by the presence of benzoxazole rings and thioester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate typically involves the reaction of benzoxazole derivatives with benzene-1,3-dicarbothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzoxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic effects.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate may be used in the development of new materials with specific properties, such as optical brighteners or fluorescent dyes.
Wirkmechanismus
The mechanism of action of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate involves its interaction with molecular targets through its benzoxazole rings and thioester functionalities. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Bis(1,3-benzoxazol-2-yl) disulfide: Similar in structure but contains disulfide bonds instead of thioester functionalities.
Bis(1,3-benzothiazol-2-yl) disulfide: Contains benzothiazole rings instead of benzoxazole rings.
Uniqueness: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is unique due to its combination of benzoxazole rings and thioester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
80292-80-4 |
|---|---|
Molekularformel |
C22H12N2O4S2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
1-S,3-S-bis(1,3-benzoxazol-2-yl) benzene-1,3-dicarbothioate |
InChI |
InChI=1S/C22H12N2O4S2/c25-19(29-21-23-15-8-1-3-10-17(15)27-21)13-6-5-7-14(12-13)20(26)30-22-24-16-9-2-4-11-18(16)28-22/h1-12H |
InChI-Schlüssel |
GCJOIFMJGMSGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)C(=O)SC4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



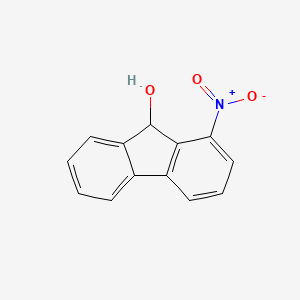
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

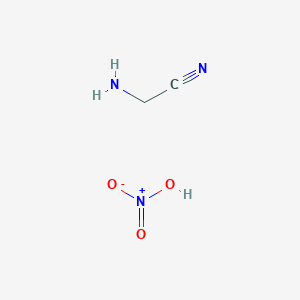
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
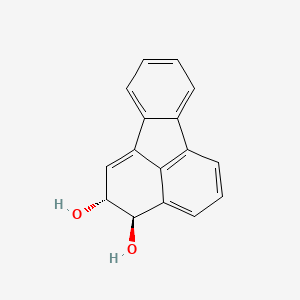
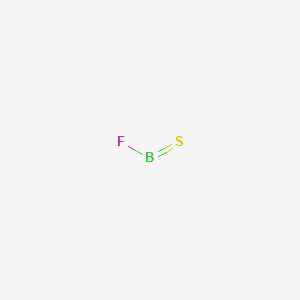
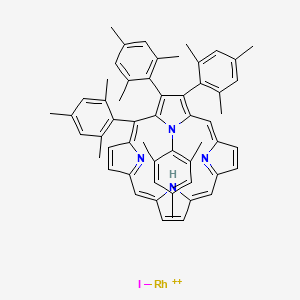

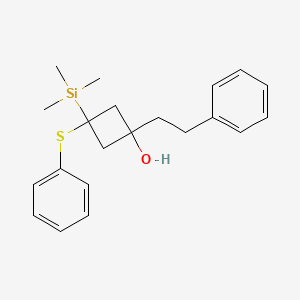
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
